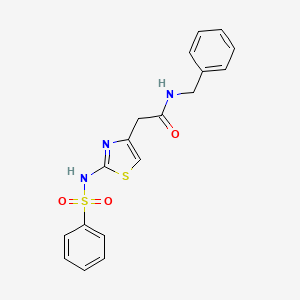

N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, melting point (mp) can be determined experimentally . Spectroscopic techniques like NMR and IR can provide information about the chemical structure and functional groups .Scientific Research Applications

Antimalarial and Antiviral Properties

Research has indicated that derivatives of N-(phenylsulfonyl)acetamide, akin to N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have been investigated for their antimalarial properties. Computational calculations and molecular docking studies have revealed that certain sulfonamide derivatives exhibit significant in vitro antimalarial activity, characterized by low IC50 values, indicating potent activity against malaria. These studies have also explored the ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) of these compounds, highlighting their potential as safe and effective antimalarial agents. Furthermore, the molecular docking studies suggest that these compounds have affinity against key enzymes in the Plasmodium species, as well as showing potential against SARS-CoV-2, pointing to broad-spectrum antiviral applications (Fahim & Ismael, 2021).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for antimicrobial activity. These compounds, through various synthetic routes, have demonstrated good antimicrobial efficacy against a range of microbial strains. The structural modifications in these derivatives, such as the introduction of different heterocyclic rings, significantly influence their antimicrobial potency. This showcases the compound's versatility as a scaffold for developing new antimicrobial agents with potential applications in combating bacterial infections (Fahim & Ismael, 2019).

Antitumor and Anticancer Activity

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a core structure with this compound, has shown potential antitumor activity. These compounds were tested against a variety of human tumor cell lines, revealing considerable anticancer activity against some cancer cell lines. The findings indicate the promise of such derivatives in cancer treatment, offering insights into the structural features important for antitumor activity and providing a basis for the development of new cancer therapeutics (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Effects

The incorporation of a sulfonamide thiazole moiety into heterocyclic compounds has been explored for anticonvulsant activity. Studies have demonstrated that derivatives containing this functional group exhibit protection against picrotoxin-induced convulsions in preclinical models. This suggests the potential of this compound derivatives for the development of new anticonvulsant drugs, contributing valuable information to the field of neuroscience and epilepsy treatment (Farag et al., 2012).

Future Directions

The future research directions could involve further investigation into the biological activities of “N-benzyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” and similar compounds. This could include studying their potential as anti-inflammatory or antitubercular agents . Additionally, more research could be done to optimize the synthesis of these compounds and explore their mechanism of action.

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c22-17(19-12-14-7-3-1-4-8-14)11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPDNIQXAIBRHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2638536.png)

![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2638537.png)

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2638543.png)

![2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2638550.png)

![2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2638555.png)

![3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2638557.png)